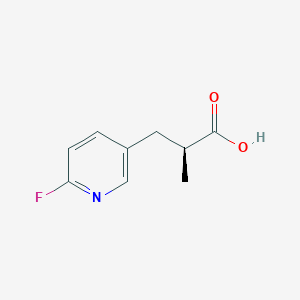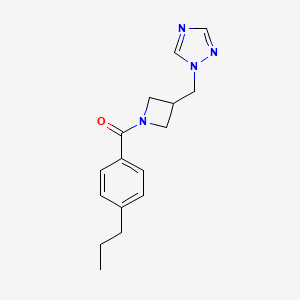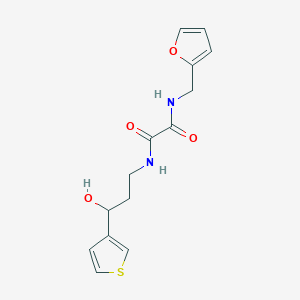![molecular formula C15H25ClN2O3S B2441852 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride CAS No. 1940850-68-9](/img/structure/B2441852.png)
4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride is a complex organic compound characterized by its sulfonamide group and a methoxy-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene ring with appropriate substituents. The key steps include:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is sulfonated to form the sulfonamide group.
Methylation: Methylation of the benzene ring introduces the methoxy group.
Piperidine Attachment: The piperidine moiety is attached to the sulfonamide group.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Specialized reactors and controlled conditions are used to ensure the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the sulfonamide group to other functional groups.
Reduction: Reduction reactions can reduce the nitro group to an amine group.
Substitution: Substitution reactions can replace hydrogen atoms on the benzene ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Reagents like methyl iodide (CH3I) and piperidine are used for methylation and piperidine attachment, respectively.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Methylated and piperidine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.
Industry: It can be employed in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-2,6-dimethylbenzene-1-sulfonamide: Lacks the piperidine group.
N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide: Lacks the methoxy and methyl groups on the benzene ring.
Uniqueness: The presence of both the methoxy and methyl groups on the benzene ring, along with the piperidine moiety, makes this compound unique
This comprehensive overview provides a detailed understanding of 4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds
Eigenschaften
IUPAC Name |
4-methoxy-2,6-dimethyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S.ClH/c1-11-7-14(20-3)8-12(2)15(11)21(18,19)17-10-13-5-4-6-16-9-13;/h7-8,13,16-17H,4-6,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUBKHXSXDTVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NCC2CCCNC2)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(Tert-butoxy)carbonyl]amino}-2,2,4-trimethylpentanoic acid](/img/structure/B2441772.png)
![4-[1-(4-Chlorophenyl)-2-nitroethyl]-5-(2-hydroxyphenyl)-1,2-dihydropyrazol-3-one](/img/structure/B2441773.png)
![1-Ethoxy-1-oxo-3-[(2-phenylacetyl)sulfanyl]-2-propanaminium 2,2,2-trifluoroacetate](/img/structure/B2441774.png)

![2-Chloro-N-[(5-ethylfuran-2-yl)methyl]-N-(1-prop-2-enylpiperidin-4-yl)acetamide](/img/structure/B2441779.png)

![1-(Chloromethyl)-3-(2,4,6-trimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2441781.png)



![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}thiophene-3-carboxamide](/img/structure/B2441789.png)

